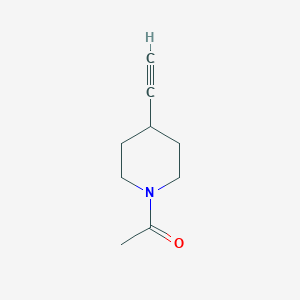
1-(4-Ethynylpiperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethynylpiperidin-1-yl)ethanone is an organic compound with the molecular formula C9H13NO It features a piperidine ring substituted with an ethynyl group and an ethanone moiety
Preparation Methods
The synthesis of 1-(4-Ethynylpiperidin-1-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with piperidine, which is then functionalized to introduce the ethynyl group.
Reaction Conditions: The ethynylation of piperidine can be achieved using reagents such as acetylene gas under controlled conditions. The reaction is often carried out in the presence of a base like sodium amide (NaNH2) to facilitate the formation of the ethynyl group.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. .
Chemical Reactions Analysis
1-(4-Ethynylpiperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohol derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the ethynyl group under suitable conditions.
Common Reagents and Conditions: Typical reagents include bases (e.g., NaNH2), oxidizing agents (e.g., KMnO4), and reducing agents (e.g., NaBH4).
Scientific Research Applications
1-(4-Ethynylpiperidin-1-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery efforts targeting specific biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for various chemical processes
Mechanism of Action
The mechanism of action of 1-(4-Ethynylpiperidin-1-yl)ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses.
Pathways Involved: The exact pathways affected by this compound depend on its specific molecular interactions. .
Comparison with Similar Compounds
1-(4-Ethynylpiperidin-1-yl)ethanone can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(4-Ethylpiperazin-1-yl)ethanone and 1-(pyridin-4-yl)ethan-1-one share structural similarities with this compound
Uniqueness: The presence of the ethynyl group in this compound distinguishes it from other piperidine derivatives
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-(4-ethynylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C9H13NO/c1-3-9-4-6-10(7-5-9)8(2)11/h1,9H,4-7H2,2H3 |
InChI Key |
PBMXIHNKFXZVGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(CC1)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















